
1-(2-(Furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental sciences. This compound is a urea derivative that has a unique molecular structure, which makes it a promising candidate for the development of new drugs, pesticides, and herbicides.
Aplicaciones Científicas De Investigación
Polymer Synthesis
Research demonstrates the utility of urea derivatives in the synthesis of polymers. For instance, Mallakpour and Rafiee (2007) describe the use of 4-(3-hydroxynaphthalene)-1,2,4-triazolidine-3,5-dione (3HNTD) for the creation of soluble poly(urea-urethane)s (PUUs) containing heterocyclic and chromophoric moieties. These PUUs, produced via an efficient method involving room temperature ionic liquids and microwave irradiation, exhibit good yields and solubility in organic solvents, indicating potential applications in materials science (Mallakpour & Rafiee, 2007).
Photochromic Materials
Aiken et al. (2014) explored the synthesis of photochromic benzochromenes using 5-hydroxy substituted naphthofurans and naphthothiazoles as precursors. Their study highlights the potential of furan and naphthalene derivatives in the development of photochromic materials, which change color under UV light. Such materials have applications in data storage and photo-switchable devices (Aiken et al., 2014).
Antimicrobial Agents
The synthesis and bioactivity of compounds closely related to the one have been investigated for their antimicrobial properties. Donlawson et al. (2020) reported on the synthesis of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, demonstrating its efficacy against a variety of pathogens, except Bacillus subtilis. This indicates the potential of similar compounds for use in developing new antimicrobial agents (Donlawson et al., 2020).
Molecular Assemblies and Host-Guest Chemistry
Research into the conformational adjustments and assembly of urea-based compounds offers insights into their use in molecular recognition and self-assembly processes. Phukan and Baruah (2016) investigated the self-assembly of urea and thiourea derivatives, revealing the potential of these compounds in creating complex molecular architectures, which could find applications in nanotechnology and materials science (Phukan & Baruah, 2016).
Sensor Development
Urea derivatives have also been studied for their applications in sensor technology. Cho et al. (2003) synthesized a naphthalene derivative containing a urea group, which exhibited unique absorption and fluorescence peaks in the presence of fluoride ions, suggesting its use as a fluoride selective fluorescent and chromogenic chemosensor (Cho et al., 2003).
Propiedades
IUPAC Name |
1-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-21(23-13-17-7-3-6-16-5-1-2-8-19(16)17)24-15-22(26,18-10-12-27-14-18)20-9-4-11-28-20/h1-12,14,26H,13,15H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACZUHBKPSWDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(C3=COC=C3)(C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(diethylsulfamoyl)-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2840617.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2840619.png)

![7-(azepan-1-yl)-3-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2840622.png)
![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2840623.png)
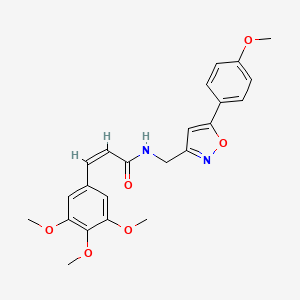
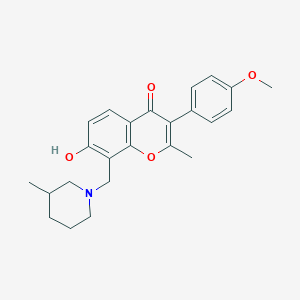

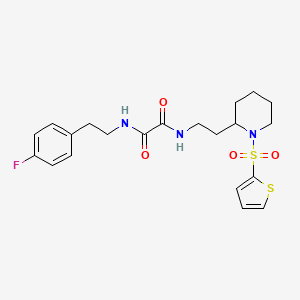
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2840631.png)
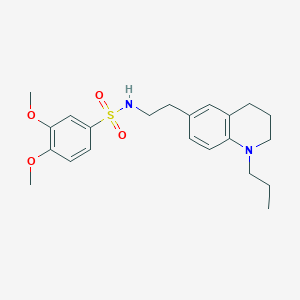
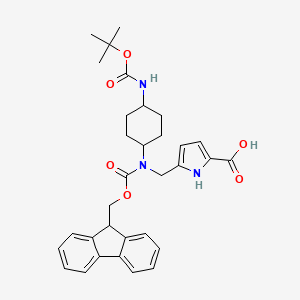
![1-{[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2840636.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2840637.png)